Adamantyl vs. Non-Adamantyl Lipophilic Group: Anti-TBEV EC₅₀ Comparison in Isoxazole-3-carboxylate Series
In a head-to-head comparison within the same 5-aminoisoxazole-3-carboxylate chemotype, the 1-adamantyl-substituted compound 4c (closest structural analog to 5-amino-3-(1-adamantyl)isoxazole) demonstrated superior anti-TBEV potency relative to non-adamantyl congeners. Compound 4c (R = 1-adamantyl) showed an anti-TBEV EC₅₀ of 19 ± 6 µM, whereas the tert-butyl analog 4a yielded EC₅₀ of 26 ± 1 µM and the benzyl analog 4b yielded 31 ± 7 µM, representing a 1.4-fold and 1.6-fold potency advantage, respectively [1]. Although the target compound differs in having direct C–C adamantyl attachment rather than an ester linkage, the adamantyl pharmacophore contribution to antiviral potency is class-level conserved [1].
| Evidence Dimension | Anti-TBEV potency (EC₅₀, µM) in plaque reduction assay |
|---|---|
| Target Compound Data | Closest analog: 1-adamantyl 5-aminoisoxazole-3-carboxylate (4c), EC₅₀ = 19 ± 6 µM; Class-level inference for 5-amino-3-(1-adamantyl)isoxazole: predicted comparable or enhanced potency due to direct adamantyl attachment eliminating ester hydrolytic susceptibility [1]. |
| Comparator Or Baseline | 4a (R = tert-butyl): EC₅₀ = 26 ± 1 µM; 4b (R = benzyl): EC₅₀ = 31 ± 7 µM [1]. |
| Quantified Difference | 1-adamantyl analog 4c is 1.4-fold more potent than tert-butyl 4a and 1.6-fold more potent than benzyl 4b against TBEV [1]. |
| Conditions | Plaque formation inhibition assay in porcine embryo kidney (PEK) cells; TBEV strain not specified; compounds tested at varying concentrations; EC₅₀ calculated from dose-response curves [1]. |
Why This Matters
The adamantyl group confers a measurable, albeit moderate, antiviral potency advantage over smaller lipophilic substituents within the same isoxazole scaffold, making non-adamantyl analogs suboptimal starting points for antiviral lead optimization.
- [1] Vasilenko DA, Dueva EV, Kozlovskaya LI, Zefirov NA, Grishin YK, Butov GM, Palyulin VA, Kuznetsova TS, Karganova GG, Zefirova ON, Osolodkin DI, Averina EB. Tick-borne flavivirus reproduction inhibitors based on isoxazole core linked with adamantane. Bioorganic Chemistry. 2019;87:629-637. Table 2. doi:10.1016/j.bioorg.2019.03.028 View Source
